molecular formula C28H32Cl2O6 B12419475 6alpha-Methyl Mometasone furoate-d3-1

6alpha-Methyl Mometasone furoate-d3-1

Cat. No.: B12419475
M. Wt: 538.5 g/mol
InChI Key: OTOVEDFARPCAAR-VRVUFHTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 6 is a fascinating chemical entity with a wide range of applications in various fields. It is known for its unique chemical properties and versatility in synthetic chemistry. This compound has garnered significant attention due to its potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 6 typically involves several steps, starting from readily available precursors. One common method involves the reaction of precursor A with reagent B under specific conditions such as temperature and pressure. The reaction is often catalyzed by a transition metal catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In industrial settings, the production of Compound 6 is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Compound 6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

    Oxidation: Compound 6 can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of Compound 6 is typically achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, which replace specific functional groups in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol.

Scientific Research Applications

Compound 6 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, Compound 6 is employed as a probe to study enzyme mechanisms and cellular processes.

    Medicine: The compound has shown potential in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Industrial applications include its use as a catalyst in polymerization reactions and as an additive in materials science.

Mechanism of Action

The mechanism of action of Compound 6 involves its interaction with specific molecular targets. It binds to target proteins or enzymes, altering their activity and triggering a cascade of biochemical events. The pathways involved in these interactions are often complex and require detailed studies to fully understand.

Comparison with Similar Compounds

Similar Compounds

  • Compound 7
  • Compound 8
  • Compound 9

Uniqueness

Compound 6 stands out due to its unique structural features, which confer specific reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis.

Properties

Molecular Formula

C28H32Cl2O6

Molecular Weight

538.5 g/mol

IUPAC Name

[(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

InChI

InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15-,16+,19-,20-,22?,25-,26-,27-,28-/m0/s1/i5D,6D,9D

InChI Key

OTOVEDFARPCAAR-VRVUFHTISA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(CC([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)C)Cl)O)C)C)C(=O)CCl)[2H]

Canonical SMILES

CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.